molecular formula C19H18N4O3 B5348496 4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid

4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B5348496
M. Wt: 350.4 g/mol
InChI Key: OVBHTUVMRRPGQG-UHFFFAOYSA-N
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Description

4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a benzimidazole ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of the pyridine ring: The benzimidazole derivative can be reacted with a pyridine carboxylic acid derivative using coupling reagents such as EDCI or DCC.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate product to form the piperidine ring, which can be achieved using appropriate cyclization agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound could be explored for its potential as a bioactive molecule. The benzimidazole and pyridine rings are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole ring could bind to DNA or proteins, while the pyridine ring might interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

    Piperidine derivatives: Commonly found in drugs and natural products.

Uniqueness

4-(Benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid is unique due to the combination of these three rings in a single molecule. This unique structure could confer distinct properties and activities not found in simpler compounds.

Properties

IUPAC Name

4-(benzimidazol-1-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-17(15-6-3-4-10-20-15)22-11-8-19(9-12-22,18(25)26)23-13-21-14-5-1-2-7-16(14)23/h1-7,10,13H,8-9,11-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBHTUVMRRPGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=NC3=CC=CC=C32)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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